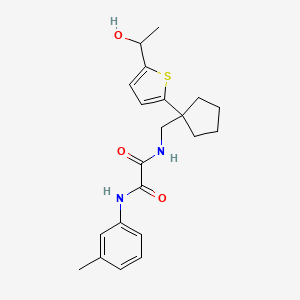
N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(m-tolyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(m-tolyl)oxalamide is a compound with significant potential for various biological applications. Its unique chemical structure suggests diverse biological activities, warranting detailed exploration.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
- Molecular Formula : C14H20N2O3S
- Molecular Weight : 296.39 g/mol
- CAS Number : 2034492-17-4
The structure includes functional groups such as oxalamide and thiophene, which are known to influence biological interactions. The presence of an oxalamide group can enhance binding affinity to biological targets, while the thiophene moiety may contribute to electron delocalization, affecting the compound's reactivity and bioactivity.
While the precise mechanism of action for this compound is not fully elucidated, preliminary studies suggest that it may interact with specific biological pathways, potentially influencing:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other oxalamide derivatives.
- Receptor Modulation : There is potential for interaction with cannabinoid receptors, as suggested by related compounds in the literature .
Further pharmacological studies are necessary to confirm these hypotheses and delineate the specific pathways involved.
Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, oxalamides have been reported to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. Investigations into this compound could reveal similar effects.
Antimicrobial Activity
The thiophene ring is often associated with antimicrobial activity. Compounds containing thiophene derivatives have shown effectiveness against various bacterial strains. Testing this compound against common pathogens could provide insights into its potential use as an antimicrobial agent.
Study 1: Anticancer Activity
In a study examining the effects of oxalamide derivatives on cancer cells, it was found that certain modifications to the oxalamide structure significantly enhanced cytotoxicity against breast cancer cell lines. The study noted that compounds with thiophene substitutions showed increased apoptosis rates compared to their non-thiophene counterparts .
Study 2: Antimicrobial Efficacy
A recent investigation into thiophene-based compounds demonstrated promising results against Staphylococcus aureus and Escherichia coli. The study reported that these compounds disrupted bacterial cell membranes, leading to cell death. Similar testing of this compound could yield valuable data regarding its antimicrobial properties .
Data Table: Comparison of Biological Activities
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Potential (needs further study) | Potential (needs further study) | Enzyme inhibition, receptor modulation |
| Oxalamide Derivative A | High (IC50 < 10 µM) | Moderate (effective against Gram-positive bacteria) | Apoptosis induction |
| Thiophene Compound B | Moderate (IC50 ~ 20 µM) | High (effective against multiple strains) | Membrane disruption |
Eigenschaften
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-14-6-5-7-16(12-14)23-20(26)19(25)22-13-21(10-3-4-11-21)18-9-8-17(27-18)15(2)24/h5-9,12,15,24H,3-4,10-11,13H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBBCAIICVDGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














